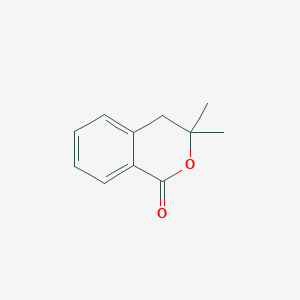![molecular formula C13H16N2O B12510244 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510244.png)
2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-ylmethylidene)-1-azabicyclo[222]octan-3-ol is a complex organic compound featuring a bicyclic structure with a pyridine ring
Preparation Methods
The synthesis of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and allows for the incorporation of the bicyclic core into various structures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with phenols and related nucleophiles. Common reagents used in these reactions include molecular iodine, n-butyl lithium, and trifluoromethanesulfonic acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol has significant potential in scientific research, particularly in drug discovery and materials science. Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals . Additionally, it has applications in the synthesis of polyesters with superior mechanical and thermal properties .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets through its bicyclic and pyridine moieties. These interactions can lead to various biological effects, depending on the specific application. For instance, in drug discovery, it may interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol include:
2-Oxabicyclo[2.2.2]octane: This compound is a bioisostere of the phenyl ring and has improved physicochemical properties.
2-(Pyridin-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline: This compound is used in coordination chemistry and has luminescent properties. The uniqueness of this compound lies in its specific bicyclic structure combined with the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C13H16N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10,13,16H,4-5,7-8H2 |
InChI Key |
RHDRPGLZVOJIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


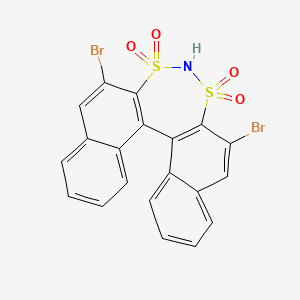
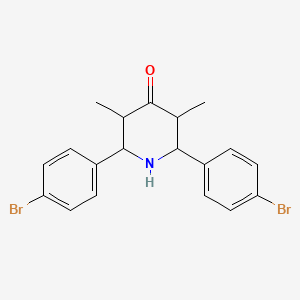

![2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510178.png)
![3-[(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)carbamoyl]prop-2-enoic acid](/img/structure/B12510193.png)
![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate; but-2-enedioic acid](/img/structure/B12510197.png)
![1-(2-{2-[(2-Aminophenyl)formamido]acetamido}-3-(4-nitrophenyl)propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12510204.png)
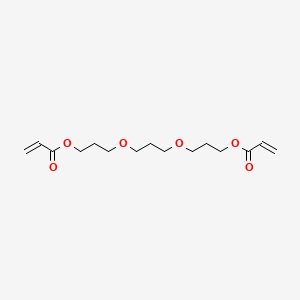
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(5-bromo-2-pyridinyl)-2,5-dihydro-2,5-bis(2-octyldodecyl)-](/img/structure/B12510210.png)

![benzyl N-[(2S)-2-[(3-methoxypropyl)amino]-4-methylpentanoyl]carbamate](/img/structure/B12510227.png)
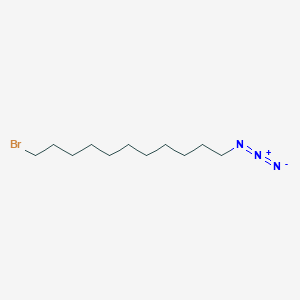
![(4R,4'R)-2,2'-Ethylidenebis[4,5-dihydro-4-(1-methylethyl)oxazole]](/img/structure/B12510236.png)
